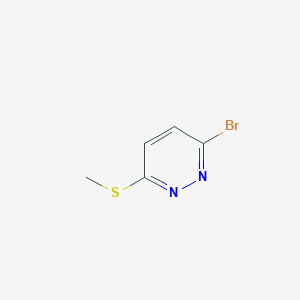

3-Bromo-6-(methylthio)pyridazine

Description

Contextual Significance of Pyridazine (B1198779) Heterocycles in Synthetic Organic Chemistry

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are of significant interest in the field of synthetic organic chemistry. The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it a valuable component in the design of new molecules. nih.gov These properties can influence a molecule's interaction with biological targets, making pyridazine derivatives attractive for applications in medicinal chemistry and drug discovery. nih.govacs.org The pyridazine scaffold is present in several approved drugs, highlighting its therapeutic importance. nih.govnih.gov

Overview of Halogenated and Thioether-Substituted Pyridazine Derivatives in Academic Research

Among the vast array of pyridazine derivatives, those bearing halogen and thioether substituents have garnered considerable attention in academic research. Halogenated pyridazines serve as versatile intermediates, with the halogen atom acting as a leaving group for various nucleophilic substitution and cross-coupling reactions. uni-muenchen.degoogle.com This allows for the introduction of a wide range of functional groups onto the pyridazine core.

Thioether-substituted pyridazines are also significant. The methylthio group, for instance, can be a crucial pharmacophore or can be oxidized to sulfinyl or sulfonyl groups, further diversifying the chemical space. The strategic placement of both a halogen and a thioether on the pyridazine ring creates a molecule with multiple reactive sites, enabling selective and stepwise functionalization. uni-muenchen.de

Research Focus: 3-Bromo-6-(methylthio)pyridazine as a Pivotal Synthetic Intermediate

This article focuses on the chemical compound This compound . This particular molecule embodies the strategic combination of a halogen (bromo) and a thioether (methylthio) group on the pyridazine scaffold. This dual functionality makes it a highly valuable and pivotal intermediate in the synthesis of more complex molecules. The bromine atom at the 3-position and the methylthio group at the 6-position offer distinct reactivity, allowing for controlled and regioselective chemical transformations.

The synthesis of this compound can be achieved, for example, by treating 3,6-dichloropyridazine (B152260) with lithium methanethiolate (B1210775), resulting in the selective substitution of one chlorine atom. uni-muenchen.de The presence of both a bromo and a methylthio group opens up possibilities for a variety of synthetic manipulations, including nucleophilic aromatic substitution, cross-coupling reactions, and oxidation of the sulfur atom. These reactions pave the way for the creation of a diverse library of pyridazine derivatives with potential applications in various fields of chemical research.

Properties

IUPAC Name |

3-bromo-6-methylsulfanylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHKGJULCPNBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-67-9 | |

| Record name | 3-bromo-6-(methylsulfanyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 6 Methylthio Pyridazine and Its Precursors

Direct Synthesis Approaches to 3-Bromo-6-(methylthio)pyridazine

Direct synthesis strategies aim to construct the this compound molecule in a limited number of steps, often by forming the pyridazine (B1198779) ring with the desired substituents already in place or by functionalizing a suitable precursor.

Nucleophilic Substitution Reactions for Pyridazine Functionalization

One of the most straightforward methods for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a dihalo-substituted pyridazine precursor. The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles, particularly at positions ortho or para to the ring nitrogens.

A common and efficient route to this compound starts from a readily available 3,6-dihalopyridazine, such as 3,6-dichloropyridazine (B152260) or 3,6-dibromopyridazine (B94444). The reaction proceeds via a selective nucleophilic substitution where one of the halogen atoms is displaced by a methylthiolate nucleophile.

In a typical procedure, 3,6-dichloropyridazine is treated with a controlled amount of a methanethiolate (B1210775) salt, such as lithium methanethiolate or sodium methanethiolate. uni-muenchen.de The reaction is generally carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0 °C) to control the regioselectivity and prevent the disubstitution product. By using one equivalent of the thiolate, it is possible to selectively replace one chlorine atom to yield 3-chloro-6-(methylthio)pyridazine (B1616790). uni-muenchen.de Subsequently, the remaining chlorine atom can be converted to a bromine atom through various established methods to afford the final product.

A more direct approach involves starting with 3,6-dibromopyridazine and reacting it with one equivalent of a methanethiolate salt. This selectively displaces one of the bromine atoms to directly yield this compound. The choice of the starting dihalopyridazine and the reaction conditions are crucial for optimizing the yield and purity of the desired monosubstituted product.

| Starting Material | Reagent | Product | Yield | Reference |

| 3,6-Dichloropyridazine | Lithium methanethiolate | 3-Chloro-6-(methylthio)pyridazine | - | uni-muenchen.de |

| 3,6-Dibromopyridazine | Lithium methanethiolate | 3-Bromo-6-(phenylthio)pyridazine | - | uni-muenchen.de |

| 3-Chloro-6-mercaptopyridazine | Methyl iodide | 3-Chloro-6-(methylthio)pyridazine | 66% | tandfonline.com |

Cyclization Reactions in Pyridazine Ring Formation

Cyclization reactions offer an alternative pathway to the pyridazine core, where the ring is constructed from acyclic precursors. The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful tool in this regard.

The iEDDA reaction involves the [4+2] cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile. This reaction is highly efficient for the synthesis of a wide range of pyridazine derivatives. nih.gov To generate a bromopyridazine scaffold, a bromine-substituted tetrazine, such as 3-bromotetrazine, can be employed as the diene component. uzh.chorganic-chemistry.orgnih.gov

The reaction of 3-bromotetrazine with a suitable dienophile, such as a silyl (B83357) enol ether, can proceed under mild conditions, often mediated by a Lewis acid like boron trifluoride etherate, to afford functionalized 3-bromo-pyridazines with high regioselectivity. uzh.chorganic-chemistry.orgnih.govorganic-chemistry.org The choice of the dienophile allows for the introduction of various substituents onto the pyridazine ring. Following the cycloaddition, the initial bicyclic intermediate undergoes a retro-Diels-Alder reaction, eliminating dinitrogen (N₂) to form the aromatic pyridazine ring.

| Diene | Dienophile | Product | Catalyst | Reference |

| 3-Bromotetrazine | Silyl enol ethers | 3-Bromo-pyridazines | Boron trifluoride | uzh.chorganic-chemistry.orgnih.gov |

| 1,2,4,5-Tetrazines | Alkenes | Pyridazines | - | nih.gov |

The introduction of a bromine atom at a specific position on the pyridazine ring is a critical step in many synthetic routes. The regioselectivity of bromination is influenced by the electronic properties of the existing substituents on the ring and the choice of the brominating agent.

For pyridazine rings, direct electrophilic bromination can be challenging due to the deactivating effect of the nitrogen atoms. However, various strategies have been developed to achieve regioselective bromination. One common method involves the use of N-bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction conditions, including the solvent and temperature, can be optimized to favor bromination at a particular position.

In cases where the pyridazine ring is activated by an electron-donating group, such as an amino or alkoxy group, electrophilic bromination can proceed more readily. Conversely, for deactivated rings, harsher conditions or alternative strategies may be necessary. For instance, the conversion of a pyridazinone to a bromopyridazine can be achieved using reagents like phosphorus oxybromide (POBr₃). Another approach involves the use of N-oxides, which can activate the pyridine (B92270) ring towards electrophilic substitution at specific positions. acs.org

Methodologies for Introducing Bromo and Methylthio Functionalities onto Pyridazine Rings

An alternative synthetic strategy involves the stepwise introduction of the bromo and methylthio groups onto a pre-formed pyridazine ring. This approach offers flexibility in the synthesis of a variety of substituted pyridazines.

The introduction of a methylthio group can be achieved through the reaction of a halopyridazine with sodium or lithium methanethiolate, as discussed in section 2.1.1.1. The reactivity of the halogen atom (I > Br > Cl) influences the reaction conditions required for the substitution.

The introduction of a bromine atom can be accomplished through several methods. As mentioned in section 2.1.2.2, direct bromination using NBS is a common approach. Alternatively, a Sandmeyer-type reaction can be employed, where an aminopyridazine is diazotized and subsequently treated with a bromide source, such as copper(I) bromide. For pyridazinones, treatment with a brominating agent like phosphorus oxybromide can effectively replace the hydroxyl group with a bromine atom. The choice of method depends on the nature of the starting pyridazine derivative and the desired regioselectivity.

| Functional Group to Introduce | Precursor | Reagent | Reference |

| Methylthio | Halopyridazine | Sodium/Lithium methanethiolate | uni-muenchen.de |

| Bromo | Pyridazine | N-Bromosuccinimide (NBS) | - |

| Bromo | Pyridazinone | Phosphorus oxybromide (POBr₃) | - |

| Bromo | Aminopyridazine | NaNO₂/HBr, CuBr | - |

Bromination Strategies for Pyridazine Scaffolds

The introduction of a bromine atom at the C3 position of a pyridazine ring is a critical step in the synthesis of the target compound. Several methods have been developed for the halogenation of pyridazine and related heterocyclic systems.

One effective strategy involves the transformation of a pyridazinone precursor. For instance, a substituted pyridazin-3(2H)-one can be converted to its corresponding 3-bromo derivative using a brominating agent like phosphorus oxybromide (POBr₃). This reaction typically proceeds by heating the pyridazinone with the reagent, leading to the substitution of the carbonyl oxygen with a bromine atom. A relevant example is the synthesis of 3-Bromo-6-(thiophen-2-yl)pyridazine from 6-(thiophen-2-yl)pyridazin-3(2H)-one, which is achieved by heating with POBr₃ at 110-120 °C. mdpi.com This approach is advantageous when the corresponding pyridazinone is readily accessible.

Another powerful and regioselective method for creating 3-bromo-pyridazines is through an inverse-electron-demand Diels-Alder (iEDDA) reaction. uzh.chrsc.org This approach utilizes a 3-monosubstituted s-tetrazine, such as 3-bromotetrazine, which reacts with a dienophile like a silyl-enol ether. uzh.ch The reaction, often mediated by a Lewis acid, proceeds with high regiocontrol to yield a functionalized 3-bromo-pyridazine after the extrusion of nitrogen gas. uzh.chorganic-chemistry.org This method is particularly valuable for constructing highly substituted pyridazine rings with precise control over the substituent pattern. uzh.ch

Direct bromination of the pyridazine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. rsc.org However, functionalization can be achieved starting from pre-halogenated pyridazines, such as 3,6-dichloropyridazine, which serves as a common and versatile starting material. uni-muenchen.de

Installation of Methylthio Groups on Pyridazine Cores

The introduction of a methylthio (-SMe) group onto the pyridazine ring is commonly achieved via nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, such as a halogen, by a sulfur-based nucleophile.

A highly effective and straightforward method utilizes a dihalopyridazine as the starting material. For example, 3,6-dichloropyridazine can be selectively functionalized by reacting it with a controlled amount of a thiolate salt. uni-muenchen.de The reaction of 3,6-dichloropyridazine with one equivalent of lithium methanethiolate at low temperatures (e.g., 0 °C) results in the regioselective substitution of one chlorine atom to yield 3-chloro-6-(methylthio)pyridazine. uni-muenchen.de The higher reactivity of the C6 position in 3,6-dichloropyridazine towards nucleophilic attack allows for this selective monosubstitution. This intermediate can then, in principle, be used for subsequent transformations. A similar strategy could be employed starting from 3-bromo-6-chloropyridazine (B1371976) or 3,6-dibromopyridazine to directly access the desired scaffold.

Modern synthetic methods also propose the use of dimethyl sulfoxide (B87167) (DMSO) as a source for the methylthio group under specific activating conditions, which can be an alternative to traditional thiolate reagents. rsc.orgacs.org

Optimization of Reaction Parameters and Yields in this compound Synthesis

The synthesis of this compound, most practically achieved via nucleophilic aromatic substitution on a dihalo-precursor, is highly dependent on reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product while minimizing side reactions.

The most direct precursor for this synthesis would be 3-bromo-6-chloropyridazine . The chlorine atom is generally a better leaving group than bromine in SNAr reactions on electron-deficient systems, which would favor the regioselective displacement of chlorine by the methylthiolate nucleophile.

Key parameters for optimization include:

Nucleophile Source and Stoichiometry : The choice of the methanethiolate salt (e.g., sodium or lithium thiomethoxide) and its stoichiometry are critical. Using one equivalent of the nucleophile is intended to achieve monosubstitution. uni-muenchen.de

Solvent : Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or DMSO are typically used for SNAr reactions as they can solvate the cation of the thiolate salt without interfering with the nucleophile. organic-chemistry.org

Temperature : These reactions are often initiated at low temperatures (e.g., 0 °C or below) and allowed to warm to room temperature. uni-muenchen.de Temperature control is vital to manage the reaction's exothermicity and to prevent undesired side reactions, such as disubstitution.

Reaction Time : The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time for quenching, ensuring complete consumption of the starting material without the formation of byproducts.

A study on the synthesis of 3-chloro-6-(methylthio)pyridazine from 3,6-dichloropyridazine provides a well-defined set of starting conditions for optimization. uni-muenchen.de

Based on the analogous reaction shown in the table above, a hypothetical optimized synthesis for this compound would involve the careful addition of one equivalent of sodium or lithium thiomethoxide to a solution of 3-bromo-6-chloropyridazine in THF at 0 °C, followed by stirring for several hours. Further optimization would involve screening different solvents and bases to potentially improve the 61% yield reported for the chloro-analogue. uni-muenchen.de

Chemical Reactivity and Functionalization of 3 Bromo 6 Methylthio Pyridazine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogen Position

The electron-deficient nature of the pyridazine (B1198779) ring, combined with the C-Br bond, facilitates palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simple precursors. The C-3 position of the pyridazine is often targeted for functionalization through these methods.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, coupling an organohalide with an organoboron compound. This reaction is widely utilized for the functionalization of heterocyclic systems, including pyridazines.

The palladium-catalyzed Suzuki-Miyaura coupling of bromo-substituted pyridazines with various aryl or heteroaryl boronic acids and esters is an effective method for synthesizing 3-aryl- and 3-heteroarylpyridazines. These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.

Detailed research on related pyridazine systems demonstrates the feasibility and general conditions for such transformations. For instance, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids has been successfully achieved. nih.gov This provides a strong precedent for the reactivity of the C-3 bromine on the pyridazine ring. Similarly, the Suzuki-Miyaura reaction has been effectively used to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine, further highlighting the utility of this reaction for functionalizing the pyridazine core. researchgate.net

The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Pyridazine Core

| Entry | Halogenated Pyridazine | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5 mol%) | 2 M Na₂CO₃ | DME/Ethanol | 80 | 14-28 nih.gov |

| 2 | 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 23-65 researchgate.net |

The Stille reaction offers another powerful method for C-C bond formation by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. researchgate.netmdpi.com This reaction is known for its tolerance of a wide variety of functional groups, making it highly valuable in complex molecule synthesis. researchgate.net The pyridazine moiety can be functionalized using this method, though the toxicity of organotin compounds is a notable drawback. researchgate.netmdpi.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. researchgate.net

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov It is a highly reliable method for synthesizing alkynyl-substituted heterocycles. The functionalization of pyridazine and related heterocyclic systems, such as imidazo[1,2-b]pyridazines, can be achieved through Sonogashira coupling, demonstrating its applicability to this class of compounds. researchgate.netillinois.edu For example, the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes proceeds efficiently, providing a model for the expected reactivity of 3-bromo-6-(methylthio)pyridazine. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govresearchgate.net This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The reaction can be applied to halogenated pyridazines to introduce a variety of amino substituents. The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product. nih.gov Research on the related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has shown that amination can be achieved at the C-6 position, suggesting that the C-3 position of this compound would also be reactive under similar conditions. researchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination on a Flavone Core

| Entry | Aryl Halide | Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 6-Bromoflavone | 4-Methoxyaniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | up to 95 mdpi.com |

| 2 | 6-Bromoflavone | Various Arylamines | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 8-95 mdpi.com |

Note: This table represents conditions for a related heterocyclic system, demonstrating the general applicability of the Buchwald-Hartwig reaction.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. researchgate.net Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. researchgate.net However, they are also sensitive to moisture and air, requiring anhydrous reaction conditions. researchgate.net This methodology is applicable to the functionalization of pyridazines and other heteroaromatic systems. researchgate.netillinois.edu The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination.

Regioselectivity and Directed Ortho-Metallation in Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The principle of DoM relies on the presence of a "direct metalation group" (DMG), which coordinates to an organolithium or other strong metalating agent, facilitating deprotonation at an adjacent ortho position. researchgate.net This interaction forms a stabilized organometallic intermediate that can then react with various electrophiles, installing a new substituent with high regioselectivity. researchgate.netdur.ac.uk

In the context of this compound, several features can influence the regioselectivity of metalation. The pyridazine ring itself contains two nitrogen atoms that can act as Lewis basic sites for coordination with the metalating agent. Furthermore, the sulfur atom of the methylthio group at the C-6 position can also serve as a directing group. The interplay between these directing elements and the inherent acidity of the ring protons dictates the outcome of the functionalization.

Sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have proven to be highly effective for the regioselective metalation of pyridazines. wikipedia.org Reagents like TMPMgCl·LiCl can selectively deprotonate electron-poor heteroarenes under mild conditions. nih.gov For thio-substituted pyridazines, metalation often occurs at the position ortho to the directing group. The relative directing ability of the ring nitrogens versus the external thioether can lead to specific C-H functionalization, allowing for the introduction of electrophiles at precise locations on the pyridazine core. nih.gov The presence of the bromo group at C-3 also influences the electronic landscape of the ring, though it is generally less impactful as a directing group compared to the heteroatoms in this context.

Reactions Involving the Methylthio Group

The methylthio moiety at the C-6 position is a key functional handle that can undergo several important transformations, primarily through reactions at the sulfur atom.

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is significant as it modulates the electronic properties of the pyridazine ring and can influence the regioselectivity of subsequent reactions. nih.gov For instance, the resulting sulfoxide group has been shown to be a more effective directing group for metalation than the original thioether. nih.gov

The oxidation of sulfides is a well-established process, and numerous reagents can be employed to achieve this transformation with varying degrees of selectivity. dntb.gov.ua The primary challenge is often to control the reaction to selectively produce the sulfoxide without over-oxidation to the sulfone. mdpi.com Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the final product. youtube.com

Below is a table summarizing common methods for the oxidation of sulfides, which are applicable to this compound.

| Oxidizing Agent/System | Typical Conditions | Primary Product | Notes |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room temperature | Sulfoxide | A "green" and highly selective method for sulfoxide formation. researchgate.net |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide (NbC) | - | Sulfone | Catalyst promotes efficient oxidation to the sulfone. youtube.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to r.t. | Sulfoxide/Sulfone | Stoichiometry dependent; ~1 equivalent for sulfoxide, >2 equivalents for sulfone. |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl acetate | Sulfone | Metal-free system that favors the formation of the sulfone. youtube.com |

| Potassium Permanganate (KMnO₄) | Acetone, low temp. | Sulfone | Strong oxidizing agent, typically leads to the sulfone. |

The sulfur atom of the methylthio group is nucleophilic and can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a sulfonium (B1226848) salt. This reaction converts the neutral thioether into a positively charged group, which significantly alters the electronic properties of the pyridazine ring, making it more electron-deficient. The resulting sulfonium salt can be a good leaving group in nucleophilic aromatic substitution reactions or can undergo other transformations. While specific examples for this compound are not prevalent, this reactivity is a fundamental characteristic of thioethers.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity. organic-chemistry.org

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it activated towards nucleophilic attack. This activation is crucial for the SNAr mechanism to proceed, especially in the absence of strong electron-withdrawing groups like nitro groups. libretexts.orgnih.gov

In this compound, there are two potential leaving groups: the bromide at C-3 and the methylthiolate at C-6. In SNAr reactions, the leaving group ability is a critical factor. Generally, for halide leaving groups, the reactivity order can vary, but bromide is a competent leaving group. nih.gov When comparing bromide to methylthiolate, bromide is typically superior under most SNAr conditions. Therefore, nucleophilic attack is expected to preferentially occur at the C-3 position, leading to the displacement of the bromide ion. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at this position. The electron-deficient nature of the pyridazine ring facilitates this substitution, particularly at positions ortho or para to the ring nitrogens (C-3 and C-6). youtube.com

Other Functional Group Transformations on this compound

Beyond the reactions discussed above, the C-3 bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is well-suited for participating in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a robust method for forming new C-C bonds. The reaction of 3-bromo-6-substituted pyridazines with various (hetero)arylboronic acids has been shown to proceed effectively, yielding 3,6-disubstituted pyridazine derivatives. nih.govdntb.gov.ua

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It is a highly efficient method for synthesizing aryl-alkyne structures. This reaction is widely applicable to bromo-substituted heterocycles, including pyridazines and related systems, allowing for the introduction of alkynyl moieties at the C-3 position. researchgate.netwikipedia.orgrsc.org

The table below summarizes typical conditions for these important cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ | Na₂CO₃ or K₃PO₄ | Toluene, DME, H₂O |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF |

These cross-coupling strategies enable the synthesis of a diverse array of complex pyridazine derivatives, starting from this compound, by allowing for the introduction of various aryl, heteroaryl, and alkynyl groups at the C-3 position.

Spectroscopic and Structural Elucidation Studies of 3 Bromo 6 Methylthio Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-6-(methylthio)pyridazine and its analogues. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of a 3-substituted 6-(methylthio)pyridazine would characteristically show signals for the methyl group protons and the pyridazine (B1198779) ring protons. The methylthio group (-SCH₃) protons typically appear as a singlet in the upfield region of the spectrum. For instance, in the related compound 3-bromo-6-methylimidazo[1,2-b]pyridazine (B595163), the methyl group protons are observed at approximately δ 2.35 ppm when measured in CDCl₃. mdpi.com

The protons on the pyridazine ring itself are expected to appear as doublets due to coupling with their adjacent proton. In the case of 3-bromo-6-(thiophen-2-yl)pyridazine, the pyridazine protons are part of a complex multiplet. mdpi.comsciforum.net For the closely related 3-chloro-6-(phenylthio)pyridazine, the two pyridazine protons appear as distinct doublets with a coupling constant characteristic of ortho-coupling in a six-membered aromatic ring.

The specific chemical shifts of the pyridazine ring protons are influenced by the electronic effects of the substituents. The bromine atom at the C3 position and the methylthio group at the C6 position both exert electron-withdrawing and anisotropic effects that dictate the exact resonance frequencies of the H4 and H5 protons.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

| 3-Bromo-6-methylimidazo[1,2-b]pyridazine | CDCl₃ | 2.35 (s, 3H, CH₃) | mdpi.com |

| 3-Bromo-6-chloro-2-(4-(methylthio)phenyl)pyridine | CDCl₃ | 7.89 (d, J = 8.0 Hz, 1H), 7.66 (d, J = 8.5 Hz, 2H), 7.31 (d, J = 8.5 Hz, 1H), 7.13 (d, J = 8.0 Hz, 1H), 2.52 (s, 3H, SCH₃) | rsc.org |

| 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | DMSO-d₆ | 2.65 (s, 3H, SCH₃), 7.21–7.89 (m, 6H, ArH's) | mdpi.com |

| (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | CDCl₃ | 8.21 (dd, J = 4.8, 1.6 Hz, 1H), 7.23 (dd, J = 3.6, 2.0 Hz, 1H), 7.09–7.04 (m, 3H), 6.75 (d, J = 8.8 Hz, 1H), 3.75 (s, 3H, OCH₃), 2.13 (s, 3H, SCH₃) | researchgate.net |

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to see signals for the methyl carbon and the four distinct carbons of the pyridazine ring. The chemical shift of the methyl carbon of the -SCH₃ group is typically found in the range of δ 10-20 ppm. For example, in 3-bromo-2-(methylthio)pyridine, the SCH₃ carbon appears at δ 14.24 ppm. researchgate.net

The carbons of the pyridazine ring will resonate at lower field, in the aromatic region of the spectrum (typically δ 120-160 ppm). The carbon atom attached to the bromine (C3) is expected to be shielded compared to the other ring carbons due to the heavy atom effect, while the carbon attached to the sulfur atom (C6) will also have a characteristic chemical shift. The precise assignments can be confirmed by heteronuclear correlation experiments. In a study of pyridazin-3(2H)-ones, the carbon atoms of the ring were found to have distinct and assignable chemical shifts. bldpharm.com For 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, the methylthio carbon appears at δ 13.3 ppm, and the aromatic carbons are observed between δ 102.1 and 161.2 ppm. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

| 3-Bromo-2-(methylthio)pyridine | CDCl₃ | 14.24 (SCH₃), other signals for aromatic carbons | researchgate.net |

| 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | DMSO-d₆ | 13.3 (SCH₃), 102.1, 104.7, 114.1, 114.6, 116.5, 118.7, 125.3, 129.3, 129.5, 135.6, 150.1, 154.0, 159.6, 161.2 | mdpi.com |

| (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | CDCl₃ | 16.6 (SCH₃), 55.4 (OCH₃), 105.4, 114.4, 116.6, 122.7, 125.8, 130.9, 133.3, 140.9, 143.6, 149.7, 160.9, 163.8 | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The pyridazine ring itself will exhibit a series of characteristic stretching and bending vibrations. In pyridine (B92270) derivatives, C=N and C=C stretching vibrations are typically observed in the 1650-1570 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring protons usually appear above 3000 cm⁻¹. For 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, a C-H stretching band is seen at 3008 cm⁻¹, and C=C stretching is at 1566 cm⁻¹. mdpi.com

The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹. The C-S stretching vibration for the methylthio group would also be found in the fingerprint region, generally between 700 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound was found, studies on related molecules like 3-bromo-4-methylthio-2,6-lutidine N-oxide have utilized both IR and Raman spectroscopy for a complete vibrational analysis. researchgate.net In general, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals.

Table 3: IR Spectroscopic Data for this compound Derivatives

| Compound | Technique | Characteristic Bands (cm⁻¹) | Reference |

| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) | ATR-IR | Data available from Bio-Rad Laboratories, Inc. | mdpi.com |

| 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | KBr | 3008 (C-H), 2118 (CN), 1642 (C=O), 1566 (C=C) | mdpi.com |

| 3-Bromo-6-(phenylthio)pyridazine | Diamond-Atr, neat | 1547, 1472, 1439, 1371, 1328, 1155, 1146, 1115, 1090, 1066, 1023, 1014, 999, 989, 980, 912, 829, 760, 746, 704, 686 | uni-muenchen.de |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound are expected to show characteristic absorptions in the UV region due to π → π* and n → π* transitions. The pyridazine ring system, being aromatic, has π-electron systems that give rise to these transitions. Benzene, for example, shows two intense absorption bands around 180 nm and 200 nm, and a weaker band near 260 nm. researchgate.net

The presence of substituents like the bromo and methylthio groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), are dependent on the electronic nature of the substituent and its interaction with the pyridazine ring's chromophore. Studies on pyridine N-oxide derivatives have shown that the UV spectra are sensitive to the solvent, indicating strong hydrogen bonding effects. researchgate.net For complexes of 3-bromo-4-methylthio-2,6-lutidine N-oxide, UV-Vis spectroscopy was used to investigate their electronic properties. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₅H₅BrN₂S), the expected monoisotopic mass would be approximately 219.94 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Common fragmentation pathways for such a molecule could include the loss of the methyl group (•CH₃), the entire methylthio group (•SCH₃), or the bromine atom (•Br). For the related 3-bromo-6-methylimidazo[1,2-b]pyridazine, HRMS was used to validate the molecular ion [M+H]⁺ at m/z 242.07. The mass spectrum of 3-bromo-6-(phenylthio)pyridazine shows a base peak corresponding to the molecular ion. uni-muenchen.de

Table 4: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | m/z (relative intensity %) | Reference |

| 3-Bromo-6-methylimidazo[1,2-b]pyridazine | HRMS | [M+H]⁺ at 242.07 | |

| 3-Bromo-6-(phenylthio)pyridazine | EI (70 eV) | 267 (100), 266 (10), 265(97), 186 (29), 159 (6), 134 (8), 115 (9), 109 (9) | uni-muenchen.de |

| (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | ESI-Q-TOF | [M+H]⁺ calcd for C₁₆H₁₄BrN₂OS: 361.0010 and 363.9990, found 361.0006 and 363.9986 | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself was not found in the searched literature, XRD studies have been performed on a variety of its derivatives.

For example, the crystal structures of several 3-bromo-pyridazines have been determined, elucidating the effects of different substituents on the crystal packing. uzh.ch Similarly, the solid-state structure of complexes involving 3-bromo-4-methylthio-2,6-lutidine N-oxide have been reported, providing insight into coordination geometries. researchgate.net X-ray crystallography of 3-bromo-6-methylimidazo[1,2-b]pyridazine has been used to resolve the positions of the bromine and methyl groups within the crystal lattice. mdpi.com These studies collectively demonstrate the utility of XRD in confirming the connectivity of atoms and understanding the non-covalent interactions, such as halogen bonding or π-π stacking, that govern the supramolecular assembly in the solid state.

Theoretical and Computational Investigations of 3 Bromo 6 Methylthio Pyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.netgsconlinepress.commdpi.com DFT calculations are routinely used to investigate the properties of pyridazine (B1198779) derivatives by modeling the electron density of the molecule. researchgate.netgsconlinepress.com The B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) is a common choice for such analyses, providing reliable results for geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, the molecule's energy is minimized with respect to all atomic coordinates, yielding its equilibrium structure. This process provides key geometric parameters like bond lengths, bond angles, and dihedral angles. While experimentally determined crystal structures are the gold standard, optimized geometries from DFT calculations often show excellent agreement with them. mdpi.com

Illustrative Optimized Geometric Parameters Note: The following data is for illustrative purposes to show typical results from a DFT calculation, as specific published values for 3-Bromo-6-(methylthio)pyridazine were not found.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C3-Br | 1.895 |

| C6-S | 1.770 | |

| S-C(methyl) | 1.810 | |

| N1-N2 | 1.340 | |

| N2-C3 | 1.335 | |

| C5-C6 | 1.390 | |

| Bond Angle (°) | N2-C3-C4 | 120.5 |

| C5-C6-N1 | 121.0 | |

| C6-S-C(methyl) | 103.5 | |

| Dihedral Angle (°) | C4-C5-C6-S | 0.0 |

Electronic structure analysis is primarily conducted through the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netgsconlinepress.com For pyridazine derivatives, these orbitals are typically distributed across the π-system of the heterocyclic ring. mdpi.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov These calculations are essential for assigning specific vibrational modes (e.g., stretching, bending) to the experimental spectral bands. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor to improve correlation. nih.gov A detailed assignment can also be supported by Potential Energy Distribution (PED) analysis.

Illustrative Vibrational Frequency Correlations Note: The following data is for illustrative purposes.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| C-H stretch (aromatic) | ~3050 | ~3055 |

| C-S stretch | ~700 | ~705 |

| C-Br stretch | ~650 | ~655 |

| Ring breathing | ~1000 | ~1010 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. The MEP map uses a color scale to indicate different potential regions: red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netuomphysics.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs, making them sites for protonation or coordination. researchgate.netresearchgate.net The regions around the hydrogen atoms and potentially the bromine atom would show positive or near-neutral potential. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This method predicts the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govtuni.fi The calculations also provide information on the nature of the electronic transitions, such as π→π* or n→π. nih.gov For pyridazine derivatives, the main absorption bands in the UV region typically arise from π→π transitions within the aromatic system. tuni.fischolarsresearchlibrary.com The solvent effect on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.govnih.gov

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, two primary types of reactions are of interest: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

The presence of a bromine atom on the electron-deficient pyridazine ring makes the C3 position susceptible to nucleophilic aromatic substitution (SNAr) . Computational studies of similar reactions on bromopyridines investigate the reaction pathway by locating the transition states and intermediates (such as the Meisenheimer complex) and calculating the associated activation energy barriers. niscpr.res.inniscpr.res.in DFT calculations can clarify the role of solvents and catalysts in stabilizing the transition state, for instance, through hydrogen bonding. niscpr.res.inniscpr.res.in

The C-Br bond also allows this compound to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). nih.govresearchgate.net The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the palladium catalyst to the C-Br bond. nih.gov Theoretical mechanistic studies of these reactions model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to understand factors influencing reaction efficiency and regioselectivity. researchgate.netrsc.org Furthermore, the methylthio group can be a site for oxidation to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the pyridazine ring.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Synthetic Pathways

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and a specific endpoint, such as biological activity or a physical property. acs.orgmdpi.com While traditionally a cornerstone of drug discovery for predicting the therapeutic efficacy of molecules, the principles of QSAR are increasingly being adapted for predictive modeling in synthetic organic chemistry. acs.org This application aims to forecast the outcomes of chemical reactions—such as yield, regioselectivity, or reaction rate—by quantitatively describing the structural and physicochemical properties of reactants, catalysts, and solvents.

For a target molecule like this compound, synthetic pathways can involve multiple steps, each with conditions that require optimization. For instance, the formation of the pyridazine core itself can be achieved through various routes, such as an inverse-electron-demand Diels-Alder (iEDDA) reaction between a substituted tetrazine and an alkyne, followed by denitrogenation. rsc.orgrsc.org Subsequent functionalization, like introducing the bromo or methylthio groups, may involve cross-coupling or nucleophilic substitution reactions. uzh.ch A QSAR approach can be invaluable in this context, enabling chemists to computationally screen a wide range of precursors and conditions to identify the most promising routes before committing to extensive laboratory work.

The development of a predictive QSAR model for a synthetic pathway leading to this compound follows a structured workflow:

Data Set Compilation : A database of reactions is assembled where substrates are systematically varied. For example, in an iEDDA synthesis, a series of tetrazines and alkynyl sulfides with different substituents would be reacted under consistent conditions, and the resulting yield or regioselectivity for the desired pyridazine product would be experimentally measured. rsc.org

Descriptor Calculation : For each molecule in the data set (reactants, reagents), a wide array of numerical parameters, known as molecular descriptors, are calculated. acs.org These descriptors quantify various aspects of the molecular structure, including electronic properties, steric bulk, and topology. Quantum-chemical descriptors, often derived from Density Functional Theory (DFT) calculations, are particularly useful for describing reactivity. researchgate.net

Model Generation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), a mathematical model is built that finds the best correlation between a subset of the calculated descriptors and the experimental outcome (e.g., reaction yield). researchgate.netnih.gov

Validation and Application : The model's robustness and predictive power are rigorously tested using internal and external validation techniques. mdpi.comnih.gov A validated model can then be used to predict the outcomes for new, untested combinations of reactants, thereby guiding the design of more efficient synthetic procedures.

Research Findings and Data

While specific QSAR studies focused exclusively on the synthetic pathways of this compound are not prominent in the literature, extensive research on related pyridazine derivatives provides the necessary framework and relevant descriptors. researchgate.netdovepress.com Studies on the synthesis of substituted pyridazines often employ computational methods to explain observed regioselectivity, highlighting the importance of frontier molecular orbital (FMO) energies (HOMO and LUMO) and electrostatic potential maps in determining reaction pathways. rsc.orgrsc.org

For a QSAR model predicting synthetic yield, relevant descriptors would likely capture the electronic and steric factors governing the key bond-forming steps. The table below outlines representative descriptors that would be critical in building such a model.

Table 1: Representative Molecular Descriptors for QSAR in Synthetic Pathway Prediction

| Descriptor Category | Specific Descriptor | Relevance in Predicting Synthetic Outcomes |

| Electronic | Hammett Constants (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on a reactant's aromatic ring, influencing reaction rates and equilibria. mdpi.com |

| Partial Atomic Charges | Indicates the distribution of electron density within a molecule, highlighting potential sites for nucleophilic or electrophilic attack. | |

| Dipole Moment | Measures the overall polarity of a molecule, which can affect its interaction with polar solvents and other reagents, influencing reaction kinetics. | |

| Steric | Sterimol Parameters (L, B1, B5) | Describes the size and shape of substituents, which is crucial for predicting steric hindrance that can lower reaction rates or favor one stereoisomer over another. |

| Molar Refractivity (MR) | Relates to the volume of a molecule and its polarizability, providing a combined measure of steric and electronic effects. | |

| Topological | Connectivity Indices (e.g., Chi indices) | Encodes information about the branching and connectivity of the molecular skeleton, which can correlate with molecular accessibility and reactivity. acs.org |

| Polar Surface Area (PSA) | Represents the surface area of polar atoms (typically oxygen and nitrogen), influencing solvation and transport properties that can affect reaction rates in heterogeneous systems. dovepress.com | |

| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are fundamental to predicting reactivity in pericyclic reactions (like iEDDA) and nucleophile-electrophile interactions. rsc.orgresearchgate.net |

| Hardness (η) and Softness (S) | Derived from HOMO/LUMO energies, these descriptors help predict the favorability of interactions according to Hard and Soft Acids and Bases (HSAB) theory. |

A hypothetical QSAR model for predicting the yield of a reaction, such as a Suzuki coupling to introduce a substituent onto the pyridazine ring, might take the form of a linear equation. This equation provides a quantitative basis for understanding how specific structural features impact the reaction's success.

Table 2: Example of a Hypothetical QSAR Model for Reaction Yield Prediction

| Component | Description |

| Reaction | Suzuki Coupling of this compound with various arylboronic acids. |

| Endpoint | Reaction Yield (%) |

| Hypothetical QSAR Equation | Yield (%) = 65.2 + 15.3 * σp - 0.8 * Lsub + 5.5 * qC-Br |

| Model Interpretation | - The positive coefficient for the Hammett parameter (σp ) suggests that electron-withdrawing groups on the arylboronic acid increase the yield. - The negative coefficient for the Sterimol length parameter (Lsub ) indicates that bulkier substituents decrease the yield due to steric hindrance. - The positive coefficient for the partial charge on the carbon of the C-Br bond (qC-Br ) suggests that a more electrophilic carbon facilitates the oxidative addition step, improving the yield. |

| Statistical Validation | R² (Coefficient of Determination): 0.88 Q² (Cross-Validated R²): 0.81 |

| Conclusion | The model shows good statistical validity (R² and Q² > 0.6) and can be used to predict the yield for new arylboronic acids, prioritizing smaller, electron-deficient coupling partners for synthesis. |

By leveraging QSAR, chemists can move towards a more predictive and less empirical approach to synthesis design. For a molecule like this compound, this means a more rapid identification of optimal reaction partners and conditions, ultimately accelerating the discovery and development process.

Applications of 3 Bromo 6 Methylthio Pyridazine As a Key Synthetic Building Block

Role in the Construction of Functionalized Pyridazine (B1198779) Derivatives

The pyridazine scaffold is a significant heterocyclic motif found in many biologically active compounds. organic-chemistry.orguzh.chacs.org The selective synthesis and functionalization of this scaffold are key goals in synthetic chemistry. organic-chemistry.orguni-muenchen.de 3-Bromo-6-(methylthio)pyridazine is an excellent precursor for creating functionalized pyridazine derivatives due to the differential reactivity of its substituents. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the methylthio group can be oxidized or substituted to introduce further complexity.

Synthesis of Multiply Substituted Pyridazines

The strategic functionalization of the pyridazine ring is essential for developing new molecules with desired properties. Research has demonstrated methods for the regioselective introduction of multiple substituents onto the pyridazine core using thio-substituted building blocks like this compound. uni-muenchen.deuni-muenchen.de

One approach involves the use of Lewis acid-mediated inverse-electron-demand Diels-Alder (iEDDA) reactions to create functionalized 3-bromo-pyridazines. organic-chemistry.orguzh.chacs.org These intermediates can then undergo various downstream cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to produce 3,4-disubstituted pyridazines with high regioselectivity. organic-chemistry.orguzh.ch This methodology provides a robust and scalable route to a variety of polyfunctionalized pyridazines under mild conditions. organic-chemistry.orguzh.ch

For instance, the reaction of 3-bromotetrazine with silyl (B83357) enol ethers, mediated by boron trifluoride, yields 3-bromo-pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org These products are then readily diversified. The robustness of this method is highlighted by its compatibility with a range of cyclic and acyclic silyl enol ethers, including those that are electron-rich and electron-poor. organic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions for Downstream Functionalization

| Coupling Reaction | Reactant | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd catalyst | 3-Aryl-pyridazines | organic-chemistry.orguzh.ch |

| Sonogashira | Terminal alkynes | Pd/Cu catalyst | 3-Alkynyl-pyridazines | organic-chemistry.org |

Intermediate in Medicinal Chemistry Research

The pyridazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic applications. organic-chemistry.orguzh.chacs.orgnih.gov this compound acts as a key intermediate in the synthesis of various bioactive molecules.

Precursor for Bioactive Heterocyclic Scaffolds (e.g., Imidazo[1,2-b]pyridazines)

Imidazo[1,2-b]pyridazines are a prominent class of nitrogen-containing heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov The development of the successful kinase inhibitor, ponatinib, has spurred significant interest in this scaffold. nih.gov

The synthesis of these fused heterocyclic systems often begins with a substituted pyridazine. For example, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) is a common starting material for creating C-6 aminated derivatives. researchgate.net This intermediate can be synthesized from a corresponding pyridazine precursor. The subsequent reaction with various amines allows for the efficient production of a library of C-6 amino-substituted imidazo[1,2-b]pyridazines, which are valuable for structure-activity relationship (SAR) studies. nih.govresearchgate.net The reactions of 6-(methylthio)pyridazin-3-amines with 3-bromo-α-halo ketones can also yield imidazo[1,2-b]pyridazine (B131497) derivatives. grafiati.com

Table 2: Bioactive Imidazo[1,2-b]pyridazine Applications

| Therapeutic Area | Activity | Ref |

|---|---|---|

| Oncology | Kinase Inhibition | nih.gov |

| Infectious Diseases | Antibacterial, Antiviral, Antiparasitic | nih.gov |

| Inflammation | Anti-inflammatory | nih.gov |

Construction of Complex Polycyclic Systems

Beyond bicyclic systems, this compound can be a building block for more complex polycyclic architectures. The synthesis of novel polycyclic π-conjugated systems, including dihydropyridazines and pyridazines, can be achieved through inverse electron-demand Diels–Alder cycloaddition reactions. beilstein-journals.org For example, the reaction between a tetrazine and an alkene can form a dihydropyridazine, which can then be oxidized to the corresponding pyridazine. beilstein-journals.org These pyridazines can be further transformed, for instance, into pyrroles through reductive ring contraction. beilstein-journals.org The development of new cyclization methods is crucial for accessing the intricate core structures of many biologically active natural products. umich.edu

Intermediate in Agrochemical Development

The pyridazine heterocycle is not only important in pharmaceuticals but also in agriculture. organic-chemistry.orguzh.chacs.org Many crop protection agents contain this structural motif, and this compound serves as a valuable intermediate in their synthesis.

Synthesis of Crop Protection Agents

The development of new insecticides, herbicides, and fungicides is essential for modern agriculture. The unique chemical properties of the pyridazine ring make it a useful component in the design of new active ingredients. For example, derivatives of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, which can be synthesized from precursors related to brominated pyridazines, have shown insecticidal activity. mdpi.comnih.gov Specifically, a compound in this class, 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide, demonstrated good efficacy. mdpi.com The modification of the methylthio group in such compounds, for instance into a sulfilimine moiety, has been explored as a strategy to discover novel crop-protecting agents. mdpi.comresearchgate.net

Utility in Materials Science and Conjugated Systems

Preparation of π-Conjugated Heterocyclic Systems

This compound serves as a key building block for the synthesis of π-conjugated heterocyclic systems through various palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is particularly amenable to substitution via common cross-coupling methodologies like Suzuki-Miyaura and Stille reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This strategic functionalization extends the π-conjugation of the pyridazine core, a fundamental approach for tuning the electronic and photophysical properties of the resulting materials.

While direct polymerization studies of this compound are not extensively documented, the reactivity of analogous compounds strongly supports its utility in this area. For instance, similar 3-bromo-6-substituted pyridazines have been successfully employed in the synthesis of push-pull chromophores and other conjugated materials. nih.govuzh.ch The electron-withdrawing pyridazine core, when coupled with electron-donating aromatic or heteroaromatic moieties, can lead to molecules with significant intramolecular charge-transfer character, which is desirable for applications in nonlinear optics and organic electronics. nih.gov

The general strategy involves the coupling of the 3-bromo position with a suitable organometallic reagent, such as an organoboron or organotin compound, in the presence of a palladium catalyst. The methylthio group at the 6-position can be retained or, in some cases, can also participate in cross-coupling reactions, offering a pathway to more complex, two-dimensional conjugated structures. researchgate.net

Research on related halopyrazines and halopyridazines has demonstrated that these precursors are valuable for constructing elongated π-systems and fused heterocycles. rsc.org The insights gained from these studies are directly applicable to the use of this compound in materials science.

Below is a representative table of reaction conditions for Suzuki-Miyaura and Stille cross-coupling reactions, based on analogous 3-bromopyridazine (B1282269) derivatives, which can be adapted for this compound.

Table 1: Representative Cross-Coupling Reactions for the Synthesis of π-Conjugated Systems

| Reaction Type | Aryl/Heteroaryl Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | (Hetero)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 14-28 | nih.gov |

| Suzuki-Miyaura | Arylboronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | - | - | 85-100 | rsc.org |

| Stille | Aryl(tributyl)stannanes | Pd(PPh₃)₄ | - | - | - | - | ub.edu |

| Negishi | Arylzinc species | Pd(OAc)₂ / SPhos | - | THF | - | - | uni-muenchen.de |

Note: The yields and specific conditions can vary depending on the nature of the coupling partners and the specific ligand used.

The synthesis of these π-conjugated systems is a critical step toward the development of novel organic semiconductors, dyes, and other functional materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The versatility of this compound as a synthetic intermediate paves the way for the exploration of a wide range of new materials with precisely engineered properties.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Pyridazine (B1198779) Functionalization

The functionalization of the pyridazine core is a critical area of research, aiming to create a diverse range of derivatives for various applications. A key approach involves the selective and stepwise modification of the pyridazine scaffold. uni-muenchen.de Researchers have demonstrated that thio-substituted pyridazines are versatile building blocks. For instance, the bromine atom on the pyridazine ring can be readily substituted through nucleophilic substitution reactions with amines like pyrrolidine (B122466) or morpholine. researchgate.net

A particularly innovative method is the Lewis acid-mediated inverse-electron demand Diels-Alder (iEDDA) reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers to construct functionalized pyridazines. uzh.chorganic-chemistry.org This approach allows for the synthesis of 3-bromo-pyridazines with high regioselectivity under mild conditions. uzh.chorganic-chemistry.org The resulting 3-bromo-pyridazines are valuable intermediates that can undergo further diversification through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.orgresearchgate.net These methods provide powerful tools for introducing aryl, heteroaryl, and other functional groups onto the pyridazine skeleton. organic-chemistry.orgresearchgate.net

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Nucleophilic Substitution | 3-Bromo-pyridazine derivative, Amines (e.g., Pyrrolidine) | 3-Amino-pyridazine derivative | Substitution of the bromine atom | researchgate.net |

| iEDDA Reaction | 3-Br-Tetrazine, Silyl enol ether | 3-Bromo-4-substituted-pyridazine | High regioselectivity, Mild conditions | uzh.chorganic-chemistry.org |

| Suzuki-Miyaura Coupling | 3-Bromo-pyridazine derivative, Arylboronic acid | 3-Aryl-pyridazine derivative | C-C bond formation | organic-chemistry.org |

| Sonogashira Coupling | 3-Bromo-pyridazine derivative, Terminal alkyne | 3-Alkynyl-pyridazine derivative | C-C bond formation | organic-chemistry.org |

| Buchwald-Hartwig Coupling | 3-Bromo-pyridazine derivative, Amine | 3-Amino-pyridazine derivative | C-N bond formation | organic-chemistry.org |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Quantitative Structure-Activity Relationship (QSAR) models, for example, use mathematical relationships to predict the biological activities and physicochemical properties of chemical compounds based on their structure. mdpi.com This approach can be used to profile potential pyridazine derivatives in silico before their synthesis, saving time and resources. mdpi.com

For predicting reaction outcomes, methods like the RegioSQM computational tool have been developed to forecast the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems. amazonaws.com This automated method, which only requires a SMILES string of the molecule, can predict the most likely site of reaction by calculating the free energies of protonated regioisomers. amazonaws.com Furthermore, ab initio and density functional theory (DFT) calculations, such as those performed at the HF/6-31G(d) and B3-LYP/6-31G(d) levels, are used to investigate the conformational preferences and electronic structures of heteroaromatic molecules, providing insights into their reactivity. acs.org

| Computational Method | Application | Predicted Property / Outcome | Significance | Reference |

| QSAR | Drug Discovery | Biological activity, Physicochemical properties (logP, pKa) | Pre-synthesis screening of compounds | mdpi.com |

| RegioSQM | Synthesis Planning | Regioselectivity of electrophilic aromatic substitution | Predicts reaction sites on the pyridazine ring | amazonaws.com |

| DFT/Ab Initio Calculations | Mechanistic Studies | Conformational preferences, Electronic structure | Understanding molecular reactivity | acs.org |

Exploration of New Chemical Transformations for 3-Bromo-6-(methylthio)pyridazine

Research into new chemical transformations of this compound is expanding its synthetic utility. One such transformation is the oxidation of the methylthio group. For example, a similar compound, 3-bromo-6-(phenylthio)pyridazine, has been successfully oxidized to 3-bromo-6-(phenylsulfinyl)pyridazine using an oxidizing agent like oxone. uni-muenchen.de This conversion from a thioether to a sulfoxide (B87167) introduces a new functional group and alters the electronic properties of the molecule, opening up further synthetic possibilities.

The bromine atom itself is a versatile handle for a variety of cross-coupling reactions. As mentioned, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are well-established methods to functionalize the 3-position of the pyridazine ring. organic-chemistry.org These reactions allow for the introduction of a wide array of substituents, significantly increasing the molecular diversity achievable from a single bromo-pyridazine precursor. organic-chemistry.org The inverse electron demand Diels-Alder (iEDDA) reaction is not only a method for synthesis but also a transformation that highlights the reactivity of the core ring system. acs.org

| Transformation | Starting Material | Reagent(s) | Product | Reference | | --- | --- | --- | --- | | Oxidation | 3-Bromo-6-(phenylthio)pyridazine | Oxone | 3-Bromo-6-(phenylsulfinyl)pyridazine | uni-muenchen.de | | Suzuki-Miyaura Coupling | 3-Bromo-pyridazine | Arylboronic acid, Pd catalyst | 3-Aryl-pyridazine | organic-chemistry.org | | Sonogashira Coupling | 3-Bromo-pyridazine | Terminal alkyne, Pd/Cu catalysts | 3-Alkynyl-pyridazine | organic-chemistry.org | | Buchwald-Hartwig Amination | 3-Bromo-pyridazine | Amine, Pd catalyst | 3-Amino-pyridazine | organic-chemistry.org |

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. The development of sustainable protocols for pyridazine synthesis aims to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.org Methodologies that offer a greener alternative to conventional routes often involve avoiding harsh conditions and toxic reagents. organic-chemistry.org

Key green chemistry techniques being explored include one-pot, multi-component reactions, which increase efficiency and reduce waste by combining several synthetic steps without isolating intermediates. doi.org The use of environmentally benign solvents and catalysts is another major focus. Deep eutectic solvents (DES) and ionic liquids are being investigated as green reaction media. doi.orgresearchgate.net Furthermore, energy-efficient methods such as microwave-assisted synthesis are being employed to reduce reaction times and energy consumption. researchgate.net The development of catalyst- and solvent-free reaction conditions represents a significant goal, offering high atom economy and minimizing environmental impact. rsc.org

| Green Chemistry Approach | Example Application | Key Advantages | Reference |

| One-Pot, Three-Component Synthesis | Synthesis of thiazolobenzimidazoles | Reduced waste, High efficiency | doi.org |

| Microwave-Assisted Synthesis | Synthesis of fused pyrimidines | Short reaction times, High yields | researchgate.net |

| Use of Green Solvents | Ionic liquids for fused pyridine (B92270) synthesis | Environmental friendliness, Potential for catalyst recycling | researchgate.net |

| Catalyst- and Solvent-Free Protocol | Synthesis of fused 4H-pyran derivatives | High atom-economy, No hazardous waste | rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki coupling of 3-Bromo-6-(methylthio)pyridazine to synthesize functionalized pyridazine derivatives?

- Methodological Answer : Suzuki-Miyaura cross-coupling is a critical method for functionalizing this compound. Reactions typically use (hetero)aryl-boronic acids (e.g., indole, benzonitrile, nitrophenyl derivatives) under palladium catalysis. Yields range from 16% to 25%, influenced by solvent choice (e.g., THF or dioxane), temperature (80–120°C), and base (e.g., Cs₂CO₃). Precise stoichiometric ratios of Pd₂(dba)₃ and ligands like BrettPhos improve catalytic efficiency .

Q. How can synthetic intermediates of this compound be characterized to confirm structural integrity?

- Methodological Answer : Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural assignments. For example, the methylthio group (-SCH₃) exhibits distinct singlet peaks in ¹H NMR (~δ 2.5 ppm). Purity is validated via HPLC or GC-MS .

Q. What are the common challenges in purifying this compound derivatives, and how can they be addressed?

- Methodological Answer : Low solubility in polar solvents and byproduct contamination (e.g., debrominated products) are common issues. Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/dichloromethane mixtures improves purity. For air-sensitive intermediates, inert atmosphere handling (N₂/Ar) is critical .

Advanced Research Questions

Q. How does the electronic nature of substituents introduced via Suzuki coupling influence the optical properties of pyridazine-based materials?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CN) enhance intramolecular charge transfer (ICT) in push-pull π-conjugated systems, red-shifting absorption/emission spectra. For instance, nitrophenyl-substituted derivatives exhibit λₐbₛ > 400 nm, making them suitable for organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials. Time-dependent density functional theory (TD-DFT) calculations correlate substituent effects with HOMO-LUMO gaps .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives, such as antiplasmodial or anticancer potential?

- Methodological Answer : In vitro assays include: